molecular formula C15H19ClN2O2S B2626409 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one CAS No. 1105682-52-7

4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

Cat. No.: B2626409
CAS No.: 1105682-52-7
M. Wt: 326.84
InChI Key: QZEIGNQUFSEXFS-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thioether linkage, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 4-chlorothiophenol with a suitable butanoyl chloride derivative under basic conditions to form 4-(4-chlorophenyl)thio)butanoyl chloride.

    Piperazinone Formation: The next step involves the reaction of the thioether intermediate with 3-methylpiperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazinone ring can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of thioether and piperazinone groups on biological systems. It may serve as a model compound for drug development and pharmacological studies.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thioether and piperazinone groups may play crucial roles in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)thio)butanoyl chloride: A precursor in the synthesis of the target compound.

    3-Methylpiperazin-2-one: A core structure in the target compound.

    4-Chlorophenyl isothiocyanate: Another compound with a chlorophenyl group and sulfur linkage.

Uniqueness

4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEIGNQUFSEXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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